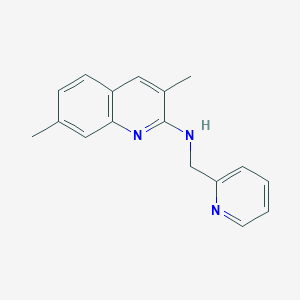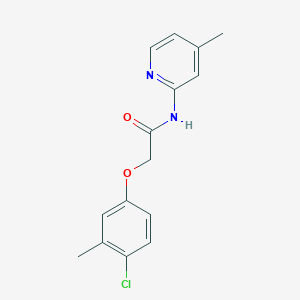
2-(4-chloro-3-methylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide
描述
2-(4-chloro-3-methylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide, also known as pyridaben, is a widely used insecticide in agriculture. It belongs to the class of acaricides and is effective against a variety of pests, including mites, thrips, and whiteflies. Pyridaben has gained popularity due to its high efficacy, low toxicity, and long-lasting effect. In
作用机制
Pyridaben acts as a mitochondrial electron transport inhibitor and inhibits complex I of the mitochondrial respiratory chain. This leads to a decrease in ATP production and a buildup of reactive oxygen species (ROS) in the pests. The ROS cause oxidative damage to the pests' cells, leading to their death.
Biochemical and Physiological Effects
Pyridaben has been found to have low toxicity to mammals and birds. It is rapidly metabolized and excreted from the body. Pyridaben has been shown to have no significant effect on the growth and development of plants. However, it can have negative effects on non-target organisms such as bees and other beneficial insects.
实验室实验的优点和局限性
Pyridaben is a highly effective insecticide with a long-lasting effect. It has low toxicity to mammals and birds, making it safe for use in agriculture. However, 2-(4-chloro-3-methylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide can have negative effects on non-target organisms such as bees and other beneficial insects. It is also important to note that this compound should be used in moderation to prevent the development of resistance in pests.
未来方向
There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide. One area of interest is the development of new formulations of this compound that are more effective and have a lower impact on non-target organisms. Another area of research is the study of the mechanisms of resistance in pests to this compound and the development of strategies to prevent resistance. Additionally, the environmental impact of this compound and its metabolites should be studied to ensure its safe use in agriculture.
合成方法
Pyridaben can be synthesized by reacting 4-chloro-3-methylphenol with 4-methyl-2-pyridinecarboxylic acid in the presence of thionyl chloride. The resulting product is then treated with N,N-dimethylacetamide to obtain 2-(4-chloro-3-methylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide. The overall yield of this method is around 70%.
科学研究应用
Pyridaben has been extensively studied for its insecticidal properties. It is commonly used in the agriculture industry to control pests in crops such as cotton, vegetables, fruits, and ornamental plants. Pyridaben has been found to be effective against a wide range of mites, including spider mites, rust mites, and broad mites. It is also effective against thrips and whiteflies. Pyridaben works by inhibiting mitochondrial respiration in the pests, leading to their death.
属性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(4-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-5-6-17-14(7-10)18-15(19)9-20-12-3-4-13(16)11(2)8-12/h3-8H,9H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJKVEPAFLHTFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)COC2=CC(=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701177174 | |
| Record name | 2-(4-Chloro-3-methylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
423751-81-9 | |
| Record name | 2-(4-Chloro-3-methylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=423751-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chloro-3-methylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5797836.png)
![2-[(2-chlorobenzyl)thio]-5-methyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5797838.png)
![N-[3-(acetylamino)phenyl]-2-(4-biphenylyl)acetamide](/img/structure/B5797843.png)
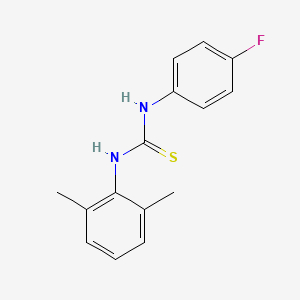
![4-({[(1,1-diethyl-2-propyn-1-yl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5797847.png)
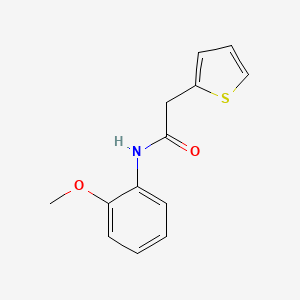
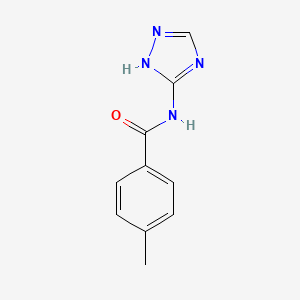
![N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5797863.png)

![2-methoxy-4-{2-[(2-phenylcyclopropyl)carbonyl]carbonohydrazonoyl}phenyl acetate](/img/structure/B5797888.png)
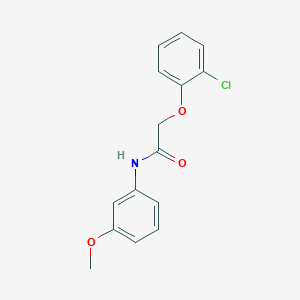

![4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate](/img/structure/B5797908.png)
